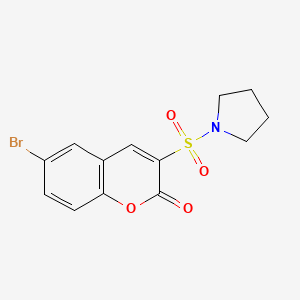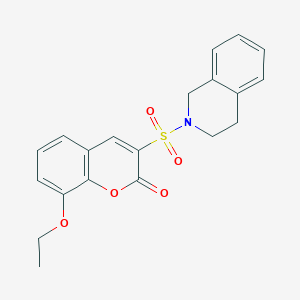
6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one, also known as 6-BPS, is a synthetic chemical compound belonging to the aryl sulfonamides class of compounds. 6-BPS is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. It is widely used as a reagent in the synthesis of various compounds and as a catalyst in chemical reactions. It is also used as a ligand in the preparation of various bioactive compounds. 6-BPS has been studied extensively for its biochemical and physiological effects and has been found to have a variety of potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is still not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the synthesis of proteins, nucleic acids, and lipids. In addition, this compound has been shown to interact with various receptors, including G-protein coupled receptors, which are involved in the regulation of cellular processes. This compound also has been found to interact with various ion channels, which are involved in the regulation of cell signaling.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. In addition, this compound has been found to inhibit the growth of various bacteria, including E. coli and Salmonella. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one in lab experiments include its low cost, high purity, and wide range of applications. In addition, this compound can be easily synthesized in the lab and is relatively stable in aqueous solutions. The main limitation of this compound is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one could focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore its potential therapeutic applications, such as its use in the treatment of various diseases. Furthermore, research could be conducted to explore the potential of this compound as a drug delivery system, as well as its potential use in the synthesis of various drugs and natural products. Finally, research could be conducted to explore the potential of this compound as a catalyst in chemical reactions.
Synthesemethoden
The synthesis of 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is typically carried out using a three-step reaction process. The first step involves the reaction of piperidine-1-sulfonyl chloride with 6-bromo-2H-chromen-2-one in the presence of a base. This reaction yields this compound as the major product. The second step involves the reaction of this compound with a suitable nucleophile, such as an alcohol or amine, in the presence of a base. This reaction yields the desired product, which can be further purified by chromatography. The third step involves the reaction of the desired product with a suitable reducing agent, such as sodium borohydride, to yield the final product.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one has been widely studied for its biochemical and physiological effects and has been found to have a variety of potential therapeutic applications. It has been used in the synthesis of various drugs, including antibiotics, antimalarials, and antivirals. In addition, this compound has been used in the synthesis of various natural products, including flavonoids, alkaloids, and terpenoids. This compound has also been used in the synthesis of various small molecules, such as peptides, peptidomimetics, and peptide-like molecules.
Eigenschaften
IUPAC Name |
6-bromo-3-piperidin-1-ylsulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c15-11-4-5-12-10(8-11)9-13(14(17)20-12)21(18,19)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIFAUWSNVLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(4-methylphenyl)propanamide](/img/structure/B6511193.png)
![1-(3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanoyl)piperidine-4-carboxamide](/img/structure/B6511210.png)
![11-tert-butyl-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6511211.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B6511226.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B6511230.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B6511240.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511241.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B6511248.png)
![N-(4-acetylphenyl)-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6511262.png)




![6-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511291.png)